molecular formula C14H11N5O2 B11067556 6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

Cat. No.: B11067556
M. Wt: 281.27 g/mol
InChI Key: KVLJORYGEKIWIE-UHFFFAOYSA-N
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Description

6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with a triazole compound in the presence of a suitable catalyst can yield the desired product . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the process is economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione stands out due to its unique structural features and potent biological activities. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

10-phenyl-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione

InChI

InChI=1S/C14H11N5O2/c20-10-6-9(8-4-2-1-3-5-8)11-12(17-10)19-14(15-7-16-19)18-13(11)21/h1-5,7,9H,6H2,(H,17,20)(H,15,16,18,21)

InChI Key

KVLJORYGEKIWIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N3C(=NC=N3)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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